molecular formula C19H29ClN4 B5512310 (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole

(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole

Cat. No.: B5512310
M. Wt: 348.9 g/mol
InChI Key: PDEAKNBLBQHSJH-QFBILLFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole is a complex organic compound with a unique structure that includes a piperazine ring and a pyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the formation of the pyrrolo[3,4-b]pyrrole core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as a ligand for specific receptors, influencing various physiological processes.

Industry

In industry, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole: shares similarities with other piperazine derivatives and pyrrolo[3,4-b]pyrrole compounds.

    Triamterene: A diuretic compound with a similar pyrrole structure.

    Ketoconazole: An antifungal agent with a piperazine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN4/c20-17-3-1-4-18(13-17)23-11-9-22(10-12-23)6-2-7-24-8-5-16-14-21-15-19(16)24/h1,3-4,13,16,19,21H,2,5-12,14-15H2/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEAKNBLBQHSJH-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.